molecular formula C7H5Cl4NO3S B2994404 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride CAS No. 875163-47-6

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B2994404
CAS No.: 875163-47-6
M. Wt: 324.98
InChI Key: RHFRYNZCFXKAIO-UHFFFAOYSA-N
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Description

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trichloroacetyl group and a sulfonyl chloride group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride typically involves the reaction of 1-methyl-1H-pyrrole-3-sulfonyl chloride with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The trichloroacetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols or aldehydes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Cyclization Catalysts: Lewis acids, transition metal catalysts

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioate Derivatives: Formed by reaction with thiols

    Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the trichloroacetyl group

Scientific Research Applications

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles. It is also used in the development of new synthetic methodologies.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms. It can be used to introduce sulfonyl chloride groups into peptides and proteins for labeling and cross-linking studies.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery. Derivatives of this compound may exhibit biological activity and can be used in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties. It can be used in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in biochemical studies to modify proteins and peptides. The trichloroacetyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-sulfonyl chloride can be compared with other pyrrole derivatives and sulfonyl chlorides:

    1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a carbaldehyde group instead of a sulfonyl chloride group. It is used in different synthetic applications and has distinct reactivity.

    1-methyl-5-(trichloroacetyl)-1H-pyrrole-3-carbonitrile: Contains a carbonitrile group, which imparts different chemical properties and reactivity compared to the sulfonyl chloride group.

    1-methyl-1H-pyrrole-3-sulfonyl chloride: Lacks the trichloroacetyl group, making it less versatile in certain synthetic applications but still useful as a sulfonylating agent.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl4NO3S/c1-12-3-4(16(11,14)15)2-5(12)6(13)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRYNZCFXKAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl4NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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